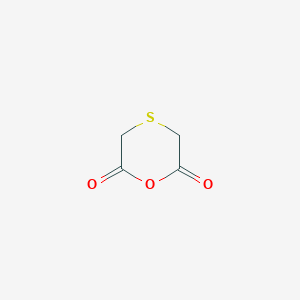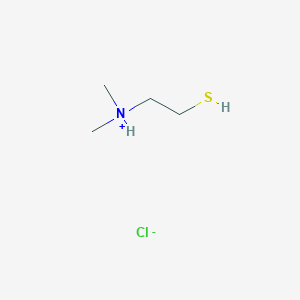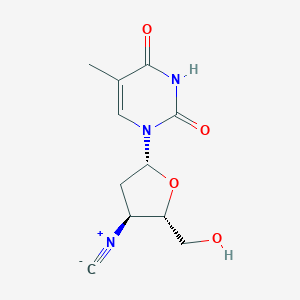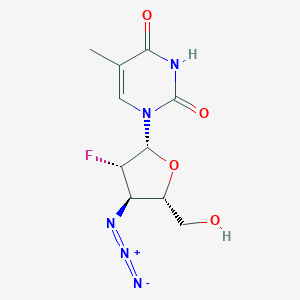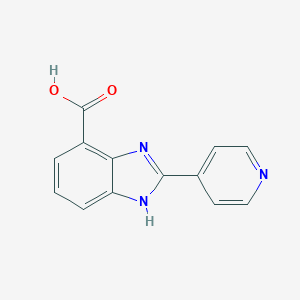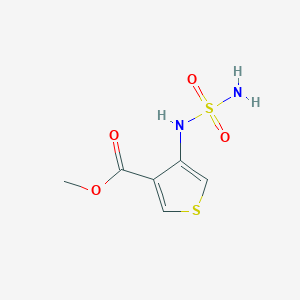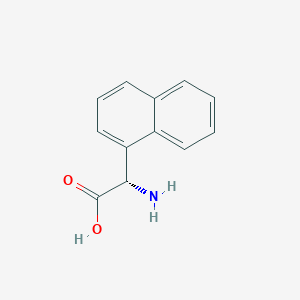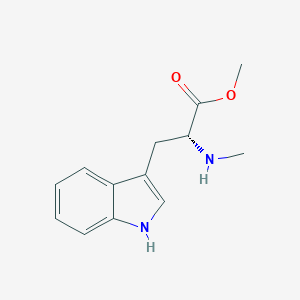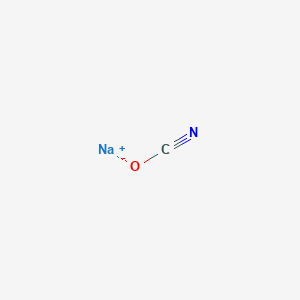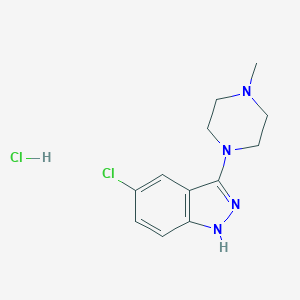
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE10A is primarily expressed in the striatum, a region of the brain that is involved in motor control, cognition, and emotion. The inhibition of PDE10A has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves the inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum. By inhibiting 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, the compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways involved in motor control, cognition, and emotion.
生化和生理效应
The biochemical and physiological effects of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride are primarily mediated by its inhibition of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. By increasing the levels of cAMP and cGMP, the compound modulates the activity of various intracellular signaling pathways, including the cAMP response element-binding protein (CREB) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the protein kinase B (AKT) pathway. These pathways are involved in regulating synaptic plasticity, neuronal survival, and neuroprotection.
实验室实验的优点和局限性
The advantages of using 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in lab experiments include its high selectivity for 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the compound also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
未来方向
There are several future directions for the research and development of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride that have longer half-lives and fewer off-target effects. Additionally, the compound could be used as a tool to study the role of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride in intracellular signaling pathways and neuronal function.
合成方法
The synthesis of 1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride involves a multistep process that starts with the reaction of 4-methylpiperazine with 5-chloro-1H-indazole-3-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with the appropriate amine to yield the final product.
科学研究应用
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In preclinical studies, the compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior in animal models of these disorders.
属性
CAS 编号 |
124673-63-8 |
|---|---|
产品名称 |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
分子式 |
C12H16Cl2N4 |
分子量 |
287.19 g/mol |
IUPAC 名称 |
5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C12H15ClN4.ClH/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12;/h2-3,8H,4-7H2,1H3,(H,14,15);1H |
InChI 键 |
LPRPQPKSTMZCOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl.Cl |
其他 CAS 编号 |
124673-63-8 |
同义词 |
1H-Indazole, 5-chloro-3-(4-methyl-1-piperazinyl)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
